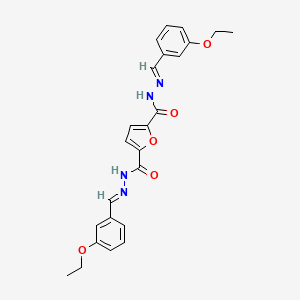![molecular formula C21H26N2O3S B4879181 N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide](/img/structure/B4879181.png)
N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide, also known as AZM475271, is a small molecule inhibitor that targets the enzyme acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). This enzyme is involved in the final step of triglyceride synthesis, making it an attractive target for the treatment of obesity, type 2 diabetes, and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide has been extensively studied in preclinical models of obesity, type 2 diabetes, and other metabolic disorders. In a study published in the Journal of Medicinal Chemistry in 2010, N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide was shown to reduce body weight, improve glucose tolerance, and lower plasma triglyceride levels in diet-induced obese mice. Further studies have confirmed the efficacy of N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide in reducing body weight and improving metabolic parameters in rodent models of obesity and type 2 diabetes.
Wirkmechanismus
N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide is a selective inhibitor of DGAT1, which is involved in the final step of triglyceride synthesis. DGAT1 catalyzes the esterification of diacylglycerol with fatty acyl-CoA to form triglycerides. By inhibiting DGAT1, N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide reduces the synthesis and storage of triglycerides in adipose tissue and liver, leading to improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide has been shown to have anti-inflammatory and anti-atherogenic effects in preclinical models. In a study published in the Journal of Lipid Research in 2013, N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide was shown to reduce atherosclerotic lesion formation in LDL receptor-deficient mice fed a high-fat diet. The mechanism of this effect is thought to be related to the reduction in triglyceride synthesis and storage in macrophages, which play a key role in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide is its selectivity for DGAT1, which reduces the risk of off-target effects. However, this selectivity also limits the potential applications of N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide to diseases and conditions that are directly related to DGAT1 activity. Another limitation is the lack of clinical data on the safety and efficacy of N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide in humans. While preclinical studies have shown promising results, further research is needed to determine the potential benefits and risks of N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide in humans.
Zukünftige Richtungen
For research on N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide include further preclinical studies to elucidate its mechanism of action and potential applications in the treatment of metabolic disorders, as well as clinical trials to determine its safety and efficacy in humans. Other potential directions include the development of more potent and selective DGAT1 inhibitors, as well as the investigation of combination therapies with other drugs targeting different aspects of glucose and lipid metabolism.
Eigenschaften
IUPAC Name |
N-[3-(azepane-1-carbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-10-12-18(13-11-16)27(25,26)22-20-9-7-8-19(17(20)2)21(24)23-14-5-3-4-6-15-23/h7-13,22H,3-6,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYXRLWTTHNDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-ylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,9-dimethyl-2-(phenoxymethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879098.png)
![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B4879100.png)
![ethyl 4-[4-methyl-5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4879103.png)

![3-(cyclohexylmethyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4879119.png)

![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4879129.png)
![2,3-dimethyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4879138.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline](/img/structure/B4879139.png)
![N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4879150.png)

![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4879162.png)
![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4879165.png)
![3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine](/img/structure/B4879172.png)